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Long-Term Safety & Efficacy: 52-Week Adult Study

The following data is sourced from a phase 3, open-label, multicenter trial (NCT03605849) that evaluated
the long-term profile of centanafadine SR in adults with ADHD [1] [2].

Aspect Details & Outcomes

Study 52-week open-label, 10-day safety follow-up; 662 enrolled adults (653 treated), mean
Design age 36.7 years [1].

Dosage Centanafadine SR 400 mg total daily dose, administered twice daily [1].

| Primary Safety Results | * 61.4% reported >1 treatment-emergent adverse event (TEAE), mostly
mild/moderate. * Most common TEAEs: Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache
(7.0%). » 12.3% discontinued due to TEAEs. * 1.8% experienced serious AEs; none deemed drug-related
[1] [2]. | | Exploratory Efficacy Results | « AISRS total scores: Improved up to 57% from baseline. « CGI-
S score: Improved by 1.5 peints from baseline [1]. | | Conclusion | Demonstrates safety and effectiveness for

long-term treatment of adult ADHD [1]. |
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Comparative Efficacy & Safety vs. Other Therapies

A matching-adjusted indirect comparison (MAIC) analysis provides insights into how centanafadine stacks

up against established ADHD medications over 52 weeks, using data from the trial above and other long-

term studies [3].

Comparator

Efficacy Outcome
(AISRS/ADHD-RS Score)

Key Safety Findings (Risk Difference vs.
Centanafadine)

Lisdexamfetamine

Methylphenidate

Atomoxetine

Significantly lower reduction for
centanafadine (6.15-point
difference; p<0.05) [3].

No statistically significant
difference (1.75-point
difference; p=0.13) [3].

No statistically significant
difference (1.60-point
difference; p=0.21) [3].

Significantly lower risk with centanafadine for
upper respiratory tract infection (-18.75 pp),
insomnia (-12.47 pp), and dry mouth (-12.33

pp) [3].

Significantly lower risk with centanafadine for
decreased appetite (-20.25 pp), headache
(-18.53 pp), and insomnia (-12.65 pp) [3].

Significantly lower risk with centanafadine for
nausea (-26.18 pp), dry mouth (-25.07 pp), and
fatigue (-13.95 pp) [3].

Detailed Experimental Protocols

For your evaluation of the evidence, here are the methodologies for the key studies cited.

Protocol for 52-Week Open-Label Safety Study (NCT03605849)

¢ Objective: To assess the long-term safety and tolerability of centanafadine SR in adults with ADHD

[1].

e Design: Phase 3, open-label, single-arm, multicenter trial conducted from 2019 to 2021 [1] [4].

¢ Participants: Adults aged 18-55 who either completed a previous phase 3 trial ("rollover") or were
enrolled anew ("de novo"). Key exclusion criteria included uncontrolled comorbid psychiatric disorders
or prior lack of benefit from two different ADHD therapy classes [1] [4].
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¢ Intervention: All participants received centanafadine SR. The dose was 200 mg TDD for the first
week, up-titrated to a target 400 mg TDD (twice-daily dosing) from day 8 through week 52 [1].
e Assessments:
o Safety: TEAES, clinical laboratories, vital signs, electrocardiograms, and the Columbia-Suicide
Severity Rating Scale [1].
o Efficacy (Exploratory): Adult Investigator Symptom Rating Scale (AISRS) and Clinical Global
Impression of Severity (CGI-S) [1].

Protocol for Matching-Adjusted Indirect Comparison (MAIC)

¢ Objective: To compare the long-term safety and efficacy of centanafadine versus lisdexamfetamine,
methylphenidate, and atomoxetine in the absence of head-to-head trials [3].
o Data Sources:

o Centanafadine IPD: Individual patient data from the 52-week open-label trial (NCT03605849)
[3].

o Comparator Aggregate Data: Published data from long-term trials for lisdexamfetamine
(NCT00337285), methylphenidate (NCT00326300), and atomoxetine (NCT00190736) [3].

e Method:

o Matching: Patient-level data from the centanafadine trial were weighted using propensity
scores to match the average baseline patient characteristics (e.g., age, sex, disease severity)
reported in each of the comparator trials [3].

o Analysis: After matching, outcomes (AE rates and change in AISRS/ADHD-RS scores) were
compared between the balanced populations. This "anchored" approach helps adjust for cross-
trial differences [5] [3].

Mechanism of Action & Trial Workflow

Centanafadine's mechanism and the structure of the key long-term trial can be visualized as follows.
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Centanafadine's Triple Reuptake Inhibition
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Key Insights for Drug Development Professionals

¢ Promising Safety Profile: The long-term data indicates that centanafadine is not associated with
serious drug-related adverse events or abuse potential, a significant consideration for a non-
scheduled ADHD medication [1] [6].

o Efficacy Positioning: Its efficacy appears robust and sustained over one year, positioned between
stimulants (like lisdexamfetamine) and other non-stimulants (like atomoxetine and methylphenidate),

with which it shows no statistical difference [3] [7].
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¢ Unique Mechanism: As a potential first-in-class NDSRI, centanafadine's serotonergic activity
presents a novel mechanism. This may offer benefits for ADHD patients with comorbid emotional
dysregulation, though clinical data in this specific area is still emerging [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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